5-chloro-1H-indole-7-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Specify CAS 875305-81-0 for patent-driven synthesis of DHODH inhibitors (US9006454B2) and EP4 antagonists (EP2565191A1). This 5-chloro substitution ensures the required electronic profile and LogP (3.02) for permeability, making it preferred over unsubstituted or other halo-indole analogs. Essential scaffold for serotonin modulators. Available at 95-98% purity.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 875305-81-0
Cat. No. B1428483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-indole-7-carboxylic acid
CAS875305-81-0
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Cl)C(=O)O
InChIInChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
InChIKeyNQDMTJYCOYPTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): A Strategic 7-Carboxylated 5-Haloindole Building Block for Medicinal Chemistry


5-Chloro-1H-indole-7-carboxylic acid is a functionalized indole derivative featuring chlorine substitution at the 5-position and a carboxylic acid group at the 7-position . It serves primarily as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, particularly in the construction of indole-based pharmacophores .

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Position-Specific Substitution Dictates Reactivity and Cannot Be Assumed Transferable


Within the indole-7-carboxylic acid class, substitution at the 5-position fundamentally alters the electronic environment of the indole ring, influencing both synthetic reactivity and the physicochemical properties of derived compounds . Simply substituting a different 5-haloindole-7-carboxylic acid or an unsubstituted indole-7-carboxylic acid in a synthetic sequence will not reliably preserve the intended reaction outcomes or biological profile of downstream products, as differences in halogen electronegativity and steric bulk modulate key parameters such as lipophilicity and metabolic stability .

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Quantitative Evidence of Differentiation Against Closest Analogs


5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): LogP Differential vs. Unsubstituted 7-Carboxyindole Core

The presence of chlorine at the 5-position markedly increases lipophilicity relative to the unsubstituted indole-7-carboxylic acid scaffold . The calculated LogP value of 3.02 for 5-chloro-1H-indole-7-carboxylic acid represents a substantial increase in hydrophobicity that impacts membrane permeability and protein binding potential in downstream drug candidates .

Medicinal Chemistry Physicochemical Properties Lipophilicity

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Halogen Series Lipophilicity Differential (Cl vs. F vs. Br vs. I)

Among the 5-haloindole-7-carboxylic acid series, the chlorine derivative occupies a distinct position in the lipophilicity spectrum . 5-Chloro-1H-indole-7-carboxylic acid exhibits a LogP of 3.02, which lies between the less lipophilic 5-fluoro analog and the more lipophilic 5-bromo and 5-iodo analogs . This intermediate hydrophobicity offers a balanced profile that is neither excessively polar (as with fluorine) nor excessively lipophilic (as with bromine/iodine), which can be advantageous for balancing solubility and permeability .

Medicinal Chemistry SAR Halogen Effects

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Validated Synthetic Route and Purification Data

A reproducible synthetic route to 5-chloro-1H-indole-7-carboxylic acid is documented, providing a benchmark for yield and purity . Starting from 2-bromo-4-chloro-aniline, a multi-step sequence involving boron trichloride-mediated condensation, sodium borohydride reduction, and n-butyllithium-mediated carboxylation yields the target compound in 72% overall yield as a white solid, with molecular ion confirmation by MS (ISP) at m/z 194.0 (M-H)- .

Synthetic Chemistry Process Chemistry Building Block

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Commercial Purity Specifications Across Multiple Vendors

5-Chloro-1H-indole-7-carboxylic acid is commercially available from multiple reputable chemical suppliers with well-defined purity specifications [1]. Vendor purity grades range from 95% to ≥97%, with suppliers including Aladdin Scientific (≥97%), AKSci (95%), and Fluorochem (95%) . This multi-vendor availability with consistent quality specifications reduces supply chain risk and facilitates competitive procurement.

Procurement Quality Control Building Block

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Documented Use as Key Intermediate in DHODH Inhibitor Patents

5-Chloro-1H-indole-7-carboxylic acid is explicitly disclosed as a key intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, as documented in US Patent 9,006,454 B2 . DHODH is an essential enzyme for de novo pyrimidine biosynthesis and a validated therapeutic target for autoimmune diseases and cancer. In contrast, the 5-fluoro, 5-bromo, and 5-methyl analogs do not appear with the same frequency or specificity in the DHODH inhibitor patent literature .

Medicinal Chemistry Patent Literature DHODH

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): EP4 Receptor Antagonist Scaffold Differentiation

According to patent EP2565191A1, 5-chloro-1H-indole-7-carboxylic acid serves as a scaffold for developing EP4 receptor antagonists, which are indicated for the treatment of chronic renal failure and diabetic nephropathy . EP4 receptor antagonism reduces inflammation and fibrosis in renal tissues. This specific therapeutic application is documented for the 5-chloro derivative, distinguishing it from other 5-haloindole-7-carboxylic acids for which such EP4 antagonist applications are not explicitly claimed .

Medicinal Chemistry Patent Literature EP4 Receptor

5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): Optimal Scientific and Industrial Use Cases Based on Quantitative Evidence


Synthesis of DHODH Inhibitors for Autoimmune Disease and Oncology Drug Discovery

This compound is the preferred 5-haloindole-7-carboxylic acid building block for synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors, as explicitly documented in US Patent 9,006,454 B2 . Its unique chlorine substitution at the 5-position is required for the patented synthetic route, making it irreplaceable for research programs targeting this specific enzyme class. Procurement should prioritize this exact CAS number (875305-81-0) when following this patent-protected synthetic strategy.

EP4 Receptor Antagonist Development for Renal Fibrosis and Diabetic Nephropathy

Research programs focused on EP4 receptor antagonism for treating chronic renal failure and diabetic nephropathy should select this compound based on its documented use as a scaffold in EP2565191A1 . The chlorine substitution at the 5-position contributes to the pharmacophore requirements for this target, and substitution with other halogen analogs is not supported by the same patent literature.

Optimization of Oral Bioavailability in CNS-Penetrant Drug Candidates

For medicinal chemistry programs requiring balanced lipophilicity for oral absorption and blood-brain barrier penetration, this compound offers a LogP of 3.02 . This value represents an intermediate hydrophobicity that is superior to the 5-fluoro analog (too polar) and more favorable than the 5-bromo or 5-iodo analogs (excessively lipophilic), positioning it as the optimal halogen choice for balancing solubility and permeability .

Synthesis of Serotonin Receptor Modulators for CNS Disorders

5-Chloro-1H-indole-7-carboxylic acid is employed as a key intermediate in the synthesis of serotonin receptor modulators, particularly for neurological and psychiatric indications . The chlorine substituent at the 5-position provides the optimal electronic and steric profile for serotonin receptor pharmacophore construction, and its commercial availability at 95-97% purity from multiple vendors ensures reliable supply for lead optimization and preclinical development .

Technical Documentation Hub

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